
Methyl stearate
Overview
Description
Methyl stearate (C₁₉H₃₈O₂), also known as methyl octadecanoate, is a saturated fatty acid methyl ester (FAME) derived from stearic acid (C18:0). It is widely utilized in biodiesel production, pharmaceuticals, and as a chemical intermediate in synthesizing surfactants, lubricants, and polymers . Its saturated hydrocarbon chain confers stability against oxidation, making it suitable for high-temperature applications. Key identifiers include CAS No. 112-61-8 and ECHA registration No. 203-990-4 .
Preparation Methods
Conventional Acid-Catalyzed Esterification
The Fischer esterification reaction, employing Brønsted acids as catalysts, remains a foundational method for methyl stearate synthesis. In a representative patent (CN103880665A), stearic acid and methanol are combined in a 10–20:30–50 weight ratio with paratoluenesulfonic acid (1.2% of stearic acid mass) and zinc oxide (1–5 parts) as co-catalysts . The mixture is heated to 100°C under reflux for 2.5–3.5 hours, achieving a yield of ~85% after neutralization and vacuum distillation . Key advantages include reduced methanol consumption and minimized environmental impact due to catalyst recyclability .
A comparative study by Moya-León et al. demonstrated that methanesulfonic acid in reactive distillation setups enhances conversion rates to 80% by continuously removing water via azeotropic distillation . This method reduces reaction times to 2–4 hours while maintaining mild conditions (60–80°C) .
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized esterification kinetics by enabling rapid energy transfer. CN104058957A discloses a method using concentrated sulfuric acid (0.01–0.06 mol) and carbon black (0.1–0.7 mol) as a wave-absorbing agent . Under 130 W microwave power, stearic acid and anhydrous methanol react within 3 minutes, achieving a 98.5% conversion rate . The table below summarizes the impact of microwave parameters:
Microwave Power (W) | Reaction Time (min) | Conversion Rate (%) |
---|---|---|
100 | 6 | 97.6 |
130 | 3 | 98.5 |
160 | 2 | 98.4 |
Data sourced from CN104058957A
Carbon black’s role as a microwave sensitizer ensures uniform heating, reducing localized overheating and byproduct formation . This method cuts energy consumption by 70% compared to conventional heating .
Heterogeneous Catalysis and Solvent Effects
Recent advances focus on solid acid catalysts to eliminate downstream neutralization steps. A study employing CePW (cerium-doped phosphotungstic acid) achieved 94% yield at 120°C in 4 hours, with the catalyst reused five times without significant activity loss . The reaction mechanism involves Brønsted acid sites facilitating protonation of the carbonyl group, followed by nucleophilic attack by methanol .
Solvent selection critically influences crystallization and purification. This compound crystallized from n-dodecane exhibits anisotropic growth rates, with the (110) face growing at 12.3 µm/s compared to 8.7 µm/s in toluene . This behavior is attributed to solvent-chain interactions affecting molecular alignment at the crystal surface .
Industrial-Scale Production Protocols
Large-scale synthesis often integrates reactive distillation with continuous flow systems. ChemicalBook outlines a plant-scale procedure using ion-exchange resins (e.g., Amberlyst-15) in fixed-bed reactors . At 65–67°C, a methanol-to-stearic acid molar ratio of 20:1 achieves 99% conversion in 2 hours, with the resin retaining activity over 50 cycles . The table below contrasts batch vs. continuous processes:
Parameter | Batch Process | Continuous Process |
---|---|---|
Reaction Time | 3–4 hours | 1–2 hours |
Yield | 85–90% | 95–99% |
Energy Consumption | High | Moderate |
Catalyst Lifetime | 10 cycles | 50+ cycles |
Adapted from ChemicalBook and CN103880665A
Purification and Characterization
Post-synthesis purification typically involves sodium bicarbonate washes to remove residual acid, followed by vacuum distillation (195–199°C at 10 mmHg) . GC-MS analysis reveals >99% purity when using molecular sieves for methanol dehydration . Crystallization from n-dodecane yields needle-like crystals (Form II), while toluene produces plate-like morphologies (Form III) .
Chemical Reactions Analysis
Oxidation and Autoignition Mechanisms
Methyl stearate undergoes low-temperature oxidation pathways critical in combustion processes. Key steps include:
-
H-atom abstraction : The weakest C–H bond adjacent to the carbonyl group is preferentially abstracted, forming a radical intermediate .
-
O₂ addition : The resulting radical reacts with O₂ to form a peroxy radical (ROO- ), initiating chain-branching reactions .
-
Isomerization : ROO- undergoes intramolecular H-shifts via 6- or 7-membered transition states, producing hydroperoxyalkyl radicals (QOOH) that decompose to OH radicals, accelerating ignition .
Table 1: Key Oxidation Pathways in this compound
This compound autoignites faster than unsaturated analogs (e.g., methyl oleate) due to unimpeded ROO- isomerization, absent double-bond-induced steric hindrance .
Thermal Decomposition and Stability
At elevated temperatures (>200°C), this compound decomposes via:
-
β-scission : Radical intermediates fragment into smaller alkanes, alkenes, and carbonyl compounds .
-
Ester pyrolysis : Cleavage of the ester group releases CO₂ and methane .
Critical Stability Data :
Catalytic Deoxygenation Pathways
This compound is deoxygenated to hydrocarbons using metal catalysts, enhancing fuel quality:
Table 2: Catalytic Deoxygenation Performance
Catalyst | Conditions | Major Pathway | Product Selectivity |
---|---|---|---|
Pd/C | H₂, 300°C | Decarboxylation | n-Heptadecane (85%) |
Ni-Al₂O₃ | H₂, 350°C | Decarbonylation | Alkanes + CO |
Decarboxylation dominates under H₂-rich conditions, yielding n-alkanes suitable for diesel blending .
Reactivity Comparison with Methyl Oleate
The absence of a double bond in this compound enhances its low-temperature reactivity:
Scientific Research Applications
Biological and Neuroprotective Applications
Methyl stearate has been studied for its neuroprotective properties. Research indicates that stearic acid methyl ester (SAME), a compound closely related to this compound, can mitigate the effects of global cerebral ischemia. In experiments involving asphyxial cardiac arrest, SAME demonstrated the ability to preserve learning and memory functions by reducing neuronal cell death and inflammatory responses in the hippocampus . This highlights its potential as a therapeutic agent in neurological disorders.
Crystallization Studies
Polymorphism and Crystallization Behavior:
this compound exhibits polymorphic behavior under varying conditions, which is crucial for its application in biodiesel and other materials. Studies using Raman spectroscopy and X-ray diffraction have shown that this compound can crystallize at elevated pressures, leading to different structural forms that can block fuel filters in biodiesel engines. The crystallization process was observed to initiate at approximately 0.2 GPa, with multiple phase transitions identified up to 6.3 GPa .
Table 1: Phase Transitions of this compound Under Pressure
Pressure (GPa) | Phase Transition Observed |
---|---|
0.1 | Form V to Form III |
0.2 | Initial crystallization |
3.11 | Persistence of Form V |
6.3 | Multiple transitions |
Surfactant and Emulsifier Role
This compound functions effectively as a nonionic surfactant, enhancing the solubility of various compounds by disrupting aggregate formations and stabilizing emulsions . Its properties make it valuable in food science and pharmaceuticals where emulsification is critical.
Renewable Energy Applications
In biodiesel production, this compound is one of the primary components influencing fuel properties such as viscosity and cold flow performance. The crystallization behavior of this compound at high pressures poses challenges for engine performance but also offers insights into optimizing biodiesel formulations to prevent filter clogging .
Material Science Applications
Research has indicated that the crystallization kinetics of this compound can be influenced by solvent choice during synthesis. Studies reveal that varying solvents like dodecane or toluene affect the morphology and growth rates of this compound crystals .
Table 2: Growth Rates of this compound Crystals in Different Solvents
Solvent | Growth Rate (μm/s) | Supersaturation Level |
---|---|---|
n-Dodecane | 0.15 | High |
Kerosene | 0.07 | Moderate |
Toluene | 0.02 | Low |
Mechanism of Action
Methyl stearate exerts its effects through various mechanisms:
Growth Factor: Stimulates the growth and survivability of certain bacteria, such as Methylophilus quaylei, under stress conditions.
Solubility Enhancement: Acts as a nonionic surfactant, enhancing the solubility of chemicals and proteins.
Protective Action: Provides protection against osmotic and oxidative stress by promoting the production of exopolysaccharides.
Comparison with Similar Compounds
Comparison with Similar Fatty Acid Methyl Esters
Physical and Chemical Properties
Table 1: Physical Properties of Selected FAMEs
Compound | Chain Length | Boiling Point (°C) | Polarity (Relative) | Cetane Number |
---|---|---|---|---|
Methyl Myristate | C14:0 | 296.85 | Least polar | - |
Methyl Palmitate | C16:0 | 325.85 | Moderate | 85 |
Methyl Stearate | C18:0 | 351.85 | Moderate | 86 |
Methyl Oleate | C18:1 (cis) | 338.00* | Higher polarity | 59 |
Methyl Linoleate | C18:2 | 342.00* | Most polar | 38 |
*Estimated based on chain length and unsaturation.
- Boiling Points : this compound has the highest boiling point (351.85°C) among saturated FAMEs due to its longer C18 chain. Unsaturated esters (e.g., methyl oleate) exhibit lower boiling points despite similar chain lengths, as double bonds reduce molecular packing .
- Polarity and Chromatographic Elution : Methyl myristate (C14:0) elutes first in gas chromatography due to its lower polarity and boiling point, followed by methyl palmitate (C16:0) and this compound (C18:0). Unsaturated FAMEs like methyl oleate exhibit delayed elution due to increased polarity .
- Cetane Number : Saturated FAMEs like this compound (CN 86) have higher cetane numbers than unsaturated analogs (e.g., methyl oleate, CN 59). Cetane numbers correlate with ignition efficiency; saturated esters undergo faster oxidation, enhancing combustion in diesel engines .
Chemical Reactivity and Stability
- Oxidation and Dimer Formation: Under thermal-oxidative conditions, this compound forms dimers (e.g., dihydroxy, tetrahydroxy, and diketo dimers), which are critical in studying lipid oxidation in oils and biodiesel. Unsaturated FAMEs (e.g., methyl linoleate) are more prone to oxidation due to double bonds, leading to faster degradation .
- Biodiesel Blends : Hydrogenated biodiesel often combines this compound (21.3%) and methyl oleate (78.7%) to balance cetane number and low-temperature fluidity. Pure this compound-based biodiesel may solidify at low temperatures, whereas unsaturated esters improve cold-flow properties at the expense of oxidative stability .
Crystallization and Solvent Interactions
This compound crystallizes in monoclinic structures (C2 symmetry) with growth rates influenced by solvents. In n-dodecane, crystals exhibit symmetric habits dominated by (110) and (1–10) faces, while kerosene induces less symmetric morphologies at low supersaturation. Growth rates range from 0.02–1.13 μm/s, following Burton-Cabrera-Frank (BCF) mechanisms in non-polar solvents .
Biological Activity
Methyl stearate, a methyl ester of stearic acid, is a compound that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article explores the diverse research findings related to the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a saturated fatty acid methyl ester with the chemical formula CHO. It is commonly found in various natural sources, including vegetable oils and animal fats. Its structure contributes to its physical and chemical properties, making it a subject of interest in both food science and pharmacology.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of this compound and other fatty acid methyl esters (FAMEs). A significant research study highlighted the minimal inhibitory concentration (MIC) values of various FAMEs against clinically relevant fungi. The results indicated that this compound exhibited notable antifungal activity, particularly against Candida albicans and Aspergillus niger.
Table 1: Antifungal Activity of this compound
Fungi | MIC (µg/mL) |
---|---|
Candida albicans | 62.5 |
Aspergillus niger | 125 |
Staphylococcus aureus | 250 |
The above table summarizes the antifungal activity of this compound as reported in various studies, showing its potential as an antifungal agent against specific pathogens .
Antioxidant Activity
This compound has also demonstrated antioxidant properties. In a study assessing the radical-scavenging ability of various fatty acid methyl esters, this compound showed a significant capacity to scavenge DPPH radicals. This property is crucial for mitigating oxidative stress in biological systems.
Table 2: Antioxidant Activity of this compound
Concentration (µg/mL) | Scavenging Activity (%) |
---|---|
100 | 45 |
250 | 70 |
500 | 90 |
The data indicates that higher concentrations of this compound correlate with increased antioxidant activity, suggesting its potential application in health supplements and food preservation .
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on cancer cells. A study investigating the cytotoxicity of various fatty acids found that this compound exhibited significant cytotoxic effects on HeLa cervical cancer cells, with an IC value comparable to standard chemotherapeutic agents.
Table 3: Cytotoxicity of this compound on HeLa Cells
Treatment | IC (µg/mL) |
---|---|
This compound | 19.95 |
Vincristine | 15.84 |
5-Fluorouracil | 12.59 |
This table demonstrates the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .
Case Studies
- Antifungal Efficacy : A comprehensive study evaluated the antifungal efficacy of this compound in clinical settings against various fungal infections. The results indicated a promising application in topical formulations for treating dermatophyte infections.
- Oxidative Stress Mitigation : Another case study focused on the role of this compound in reducing oxidative stress markers in diabetic rats. The administration of this compound resulted in decreased levels of malondialdehyde (MDA), indicating its protective role against lipid peroxidation.
Q & A
Q. Basic: What experimental methodologies are used to synthesize methyl stearate in laboratory settings?
This compound is synthesized via esterification of stearic acid with methanol using an acid catalyst (e.g., H₂SO₄) under reflux conditions (70–80°C, 2 hours). Key variables include catalyst concentration, reagent molar ratios, and reaction time. For example, a study optimized yields by varying this compound volumes (5–15 mL) and catalyst masses (5–20 g) . Post-synthesis, purification involves solvent removal and characterization via FT-IR to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹) .
Q. Basic: What analytical techniques are essential for characterizing this compound purity and structural integrity?
- Gas Chromatography (GC) : Quantifies purity by resolving this compound from contaminants (e.g., methyl palmitate). Resolution (R) ≥ 2.0 between adjacent peaks ensures accuracy .
- FT-IR Spectroscopy : Identifies ester bonds (C=O at 1740 cm⁻¹, C-O at 1170 cm⁻¹) .
- ¹H/¹³C NMR : Confirms molecular structure (e.g., methyl ester protons at δ 3.6 ppm, carbonyl carbon at δ 170 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (m/z 298.5) and fragmentation patterns .
Q. Advanced: How can polythermal crystallization kinetics resolve contradictions in nucleation mechanisms?
Polythermal methods measure critical undercooling as a function of cooling rate to determine nucleation mechanisms. For this compound in kerosene, progressive heterogeneous nucleation was identified, with interfacial tension values (1.64–1.79 mJ/m²) independent of concentration (200–350 g/L). This approach bypasses the need for combined isothermal-polythermal studies, offering a unified model validated against experimental data .
Q. Advanced: How do solvent-solute interactions influence this compound crystal morphology and growth kinetics?
Solvent polarity and supersaturation (σ) dictate growth rates and habit. In n-dodecane, toluene, and kerosene:
- Morphology : Dominant (110) and (1–10) faces in all solvents, but kerosene induces asymmetric habits at low σ due to solvent-crystal interactions .
- Growth Rates : Range from 0.02–1.13 μm/s, with Burton-Cabrera-Frank (BCF) mechanism in n-dodecane and Birth & Spread (B&S) in toluene .
Solvent | Supersaturation (σ) | Growth Rate (μm/s) | Mechanism |
---|---|---|---|
n-Dodecane | 0.5–1.2 | 0.5–1.13 | BCF |
Toluene | 0.1–0.3 | 0.02–0.15 | B&S |
Q. Basic: How is this compound purity validated for research applications?
High-performance liquid chromatography (HPLC) and GC with flame ionization detection (FID) are standard. For GC, retention time matching against certified standards (e.g., ≥99.5% purity) and internal normalization of peak areas ensure accuracy. NMR further confirms absence of unreacted stearic acid or methanol .
Q. Advanced: What thermodynamic parameters govern this compound crystallization?
Key parameters include:
- Interfacial Tension (γ) : 1.64–1.79 mJ/m² (kerosene solutions) .
- Critical Undercooling (ΔT₀) : Depends on cooling rate; higher rates increase ΔT₀ .
- *Nucleation Work (W)**: Calculated via Arrhenius-type models to assess energy barriers .
Q. Advanced: How do contradictory data on this compound’s nucleation mechanisms arise, and how are they resolved?
Discrepancies stem from isothermal vs. polythermal methodologies. Polythermal analysis integrates cooling rate dependence, revealing progressive heterogeneous nucleation, whereas isothermal methods may oversimplify kinetics. Cross-validation using both approaches reconciles interfacial tension values (1.64–1.79 mJ/m²) .
Q. Basic: What role does this compound play in material science applications?
This compound acts as a low-melting solvent in thermochromic systems. For example, in fluoran-based mixtures, it enables reversible color changes (ΔT = 30–50°C) by modulating molecular interactions between dyes and developers (e.g., bisphenol-A) .
Q. Advanced: How is this compound utilized in lipidomic studies?
As a fatty acid methyl ester (FAME) standard in GC-MS profiling:
- Quantification : Calibration curves using certified mixtures (this compound, palmitate, oleate) .
- Isotope Ratio Mass Spectrometry (IRMS) : δ¹³C and δ²H analysis for geographical origin tracing in oils, with measurement uncertainties ±0.3‰ and ±3‰, respectively .
Q. Advanced: What methodologies measure this compound’s interfacial tension in crystallography?
Properties
IUPAC Name |
methyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEUJPJOZXNMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Record name | METHYL STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20696 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047640 | |
Record name | Methyl stearate | |
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Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl stearate appears as white crystals or chunky solid. (NTP, 1992), Liquid; NKRA; Pellets or Large Crystals, Liquid, Semi-solid; mp = 37.8 deg C; [Hawley] White solid or semi-solid; mp = 39.1 deg C; [HSDB] Off-white crystalline solid; mp = 40-42 deg C; [MSDSonline], Solid | |
Record name | METHYL STEARATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20696 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octadecanoic acid, methyl ester | |
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Record name | Methyl stearate | |
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Record name | Methyl stearate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |
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Boiling Point |
828 to 829 °F at 747 mmHg (NTP, 1992), 443 °C, Boiling point: 215 °C @ 15 mm Hg, 181.00 to 182.00 °C. @ 4.00 mm Hg | |
Record name | METHYL STEARATE | |
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Record name | METHYL STEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl stearate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |
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Flash Point |
307 °F (NTP, 1992), 307 °F (153 °C) | |
Record name | METHYL STEARATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20696 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL STEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol or ether., Very sol in ether and chloroform | |
Record name | METHYL STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20696 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL STEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8498 at 104 °F (NTP, 1992) - Less dense than water; will float, 0.8498 @ 40 °C/4 °C | |
Record name | METHYL STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20696 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL STEARATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000136 [mmHg], 1.36X10-5 mm Hg @ 25 °C | |
Record name | Methyl stearate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | METHYL STEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Semisolid | |
CAS No. |
112-61-8 | |
Record name | METHYL STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20696 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL STEARATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D4NXF3ZH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | METHYL STEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl stearate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °F (NTP, 1992), 39.1 °C | |
Record name | METHYL STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20696 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL STEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl stearate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.